2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one
Overview
Description
2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one is a useful research compound. Its molecular formula is C12H9NO2 and its molecular weight is 199.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds have been evaluated for their antileishmanial efficacy , suggesting potential targets within the Leishmania species.
Mode of Action
Based on its structural similarity to other quinoline-based compounds, it may interact with its targets to inhibit their function, leading to its observed biological effects .
Biochemical Pathways
Related compounds have been shown to exhibit a broad spectrum of biological activity, suggesting that multiple pathways may be affected .
Pharmacokinetics
In vitro studies have ascertained the stability of similar compounds in both simulated gastric fluid and simulated intestinal fluid .
Result of Action
Similar compounds have demonstrated potential in vitro antileishmanial activity .
Action Environment
The stability of similar compounds has been confirmed in both simulated gastric fluid and simulated intestinal fluid , suggesting that these compounds may be stable under various physiological conditions.
Properties
IUPAC Name |
2,3-dihydropyrano[3,2-f]quinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-10-5-7-15-11-4-3-9-8(12(10)11)2-1-6-13-9/h1-4,6H,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHUCTUXZYNJKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C3=C(C=C2)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717228 | |
Record name | 2,3-Dihydro-1H-pyrano[3,2-f]quinolin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5252-47-1 | |
Record name | 2,3-Dihydro-1H-pyrano[3,2-f]quinolin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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